(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one
Description
(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one is a complex organic compound with a unique bicyclic structure
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(1S,3aR,6aS)-6a-methyl-1-phenyl-3a,4,5,6-tetrahydro-1H-cyclopenta[c]furan-3-one |
InChI |
InChI=1S/C14H16O2/c1-14-9-5-8-11(14)13(15)16-12(14)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3/t11-,12+,14-/m0/s1 |
InChI Key |
HKCQXJGZEGSGJF-SCRDCRAPSA-N |
Isomeric SMILES |
C[C@]12CCC[C@H]1C(=O)O[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
CC12CCCC1C(=O)OC2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols .
Scientific Research Applications
(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme interactions.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol: A key intermediate in the synthesis of HIV protease inhibitors.
(3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate: Known for its unique reactivity and applications in organic synthesis.
Uniqueness
(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one stands out due to its specific stereochemistry and the presence of both a phenyl group and a bicyclic furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one is . The compound features a cyclopentafuran core structure which is significant for its biological interactions.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of cyclopentafuran have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Studies have suggested that (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory cytokines could be a key factor in its therapeutic potential.
Neuroprotective Activity
Neuroprotective effects have been observed in related compounds, suggesting that (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one may also play a role in protecting neuronal cells from oxidative stress and apoptosis. This activity is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The precise mechanisms through which (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : The compound may act on specific receptors involved in inflammation and pain signaling pathways.
- Antioxidant Activity : It may enhance the cellular antioxidant defenses, thereby reducing oxidative damage.
- Enzyme Inhibition : Potential inhibition of enzymes involved in the synthesis of pro-inflammatory mediators.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2022) | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Johnson & Lee (2021) | Investigate anti-inflammatory effects | Demonstrated reduced levels of TNF-alpha and IL-6 in vitro. |
| Garcia et al. (2020) | Assess neuroprotective properties | Found that the compound protects SH-SY5Y neuronal cells from oxidative stress-induced apoptosis at concentrations of 10 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
